
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction, reducing the overall production cost.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction: 3-(2,6-dichlorophenyl)propan-1-ol, 3-(2,6-dichlorophenyl)propane.
Substitution: 3-(2,6-dichlorophenyl)prop-2-en-1-amine, 3-(2,6-dichlorophenyl)prop-2-en-1-thiol.
Aplicaciones Científicas De Investigación
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce toxicity.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-dichlorophenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(2,6-dichlorophenyl)prop-2-en-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
2,6-dichlorobenzaldehyde: A precursor in the synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a propenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds, providing opportunities for further research and development.
Propiedades
Número CAS |
501922-08-3 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
Clave InChI |
BEBKVPQWPNZDBR-NSCUHMNNSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C/CO)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


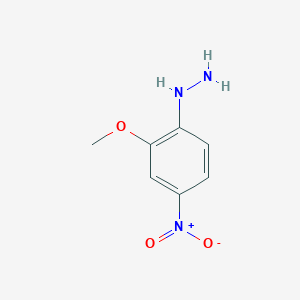
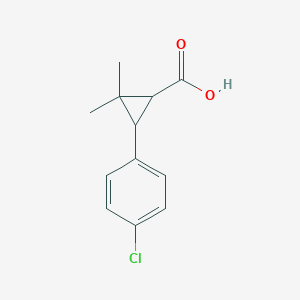

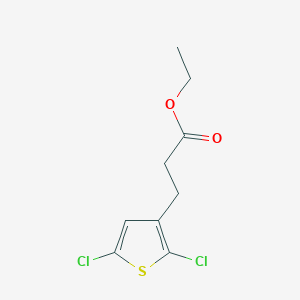
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
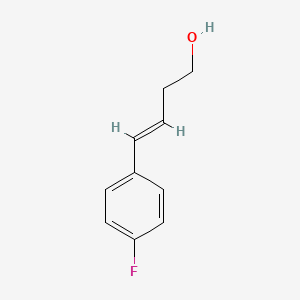
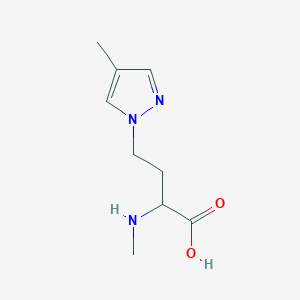

![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
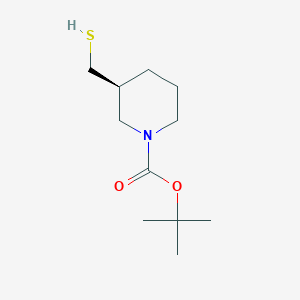
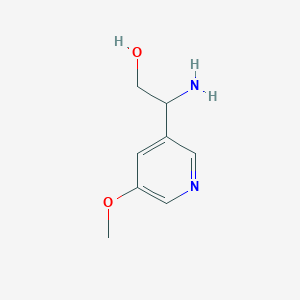
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)

